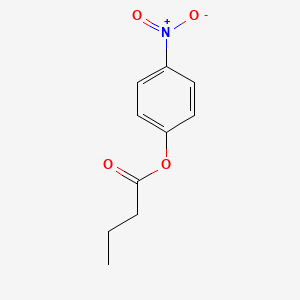

4-Nitrophenyl butyrate

Descripción general

Descripción

El 4-Nitrofenil Butirato es un compuesto orgánico con la fórmula molecular C10H11NO4. Es un éster formado a partir de ácido butírico y 4-nitrofenol. Este compuesto se utiliza comúnmente como sustrato en ensayos enzimáticos para medir la actividad de las esterasas y las lipasas. La hidrólisis del 4-Nitrofenil Butirato por estas enzimas libera 4-nitrofenolato, que se puede analizar espectrofotométricamente a 415 nm .

Mecanismo De Acción

El mecanismo de acción del 4-Nitrofenil Butirato implica su hidrólisis por esterasas y lipasas. Las enzimas catalizan la escisión del enlace éster, lo que da como resultado la formación de 4-nitrofenol y ácido butírico. El proceso catalítico implica la formación de un complejo enzima-sustrato, seguido del ataque nucleofílico al carbono carbonílico del enlace éster. Esto conduce a la liberación de los productos y la regeneración de la enzima activa .

Análisis Bioquímico

Biochemical Properties

4-Nitrophenyl butyrate plays a significant role in biochemical reactions as a substrate for esterase and lipase enzymes. These enzymes hydrolyze this compound, releasing the chromophore 4-nitrophenolate, which can be spectrophotometrically analyzed at 415 nm . This reaction is crucial for studying enzyme kinetics and activity. The interaction between this compound and these enzymes is specific, with the ester bond being the primary site of enzymatic action .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for esterase and lipase enzymes. In cells, the hydrolysis of this compound can be used to measure esterase activity, which is essential for understanding cellular metabolism and enzyme function . This compound can affect cell signaling pathways and gene expression by modulating enzyme activity, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by esterase and lipase enzymes. These enzymes bind to the ester bond of this compound, cleaving it to release 4-nitrophenolate . This reaction is crucial for studying enzyme kinetics and understanding the catalytic mechanisms of these enzymes. The binding interactions between this compound and the enzymes are specific and involve the active site of the enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C . Long-term studies have shown that the hydrolysis of this compound by esterase and lipase enzymes can lead to changes in cellular function and enzyme activity over time . These temporal effects are essential for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively measure esterase and lipase activity without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including enzyme inhibition and cellular damage . These dosage effects are crucial for determining the safe and effective use of this compound in biochemical assays.

Metabolic Pathways

This compound is involved in metabolic pathways related to esterase and lipase activity. The hydrolysis of this compound by these enzymes releases 4-nitrophenolate, which can be further metabolized by cellular processes . This compound interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . Understanding the transport and distribution of this compound is essential for studying its biochemical properties and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, affecting its activity and function . The localization of this compound is crucial for understanding its role in cellular processes and enzyme activity.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El 4-Nitrofenil Butirato se puede sintetizar mediante la esterificación del ácido butírico con 4-nitrofenol. La reacción típicamente implica el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del producto éster.

Métodos de Producción Industrial

En entornos industriales, la producción de 4-Nitrofenil Butirato puede implicar procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de esterificación. El producto se purifica luego mediante técnicas como la destilación o la recristalización para obtener el compuesto deseado.

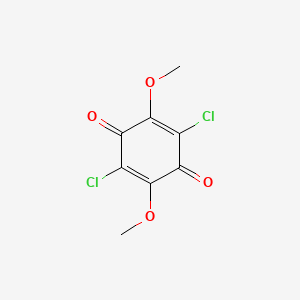

Análisis De Reacciones Químicas

Tipos de Reacciones

El 4-Nitrofenil Butirato experimenta principalmente reacciones de hidrólisis catalizadas por esterasas y lipasas. La hidrólisis da como resultado la formación de 4-nitrofenol y ácido butírico. Esta reacción se utiliza comúnmente en ensayos bioquímicos para medir la actividad enzimática.

Reactivos y Condiciones Comunes

Catalizadores: Las enzimas como las esterasas y las lipasas se utilizan como catalizadores para la reacción de hidrólisis.

Productos Principales

Los productos principales formados a partir de la hidrólisis del 4-Nitrofenil Butirato son 4-nitrofenol y ácido butírico. La liberación de 4-nitrofenol se puede monitorear espectrofotométricamente debido a su absorción característica a 415 nm .

Aplicaciones Científicas De Investigación

El 4-Nitrofenil Butirato tiene una amplia gama de aplicaciones en la investigación científica:

Ensayos Enzimáticos: Se utiliza ampliamente como sustrato en ensayos para medir la actividad de las esterasas y las lipasas.

Estudios Bioquímicos: El compuesto se utiliza para estudiar la cinética y los mecanismos de las reacciones catalizadas por enzimas.

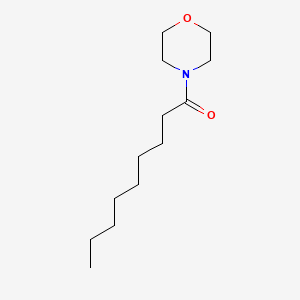

Biotecnología Industrial: En la biotecnología industrial, el 4-Nitrofenil Butirato se utiliza para seleccionar y optimizar formulaciones enzimáticas para aplicaciones en procesos de biocatálisis y biotransformación.

Investigación Médica: El compuesto se utiliza en la investigación médica para estudiar el papel de las esterasas y las lipasas en varios procesos fisiológicos y patológicos.

Comparación Con Compuestos Similares

Compuestos Similares

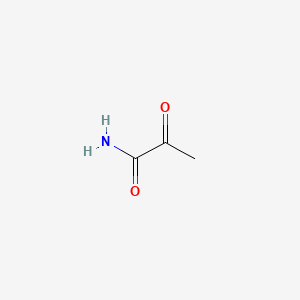

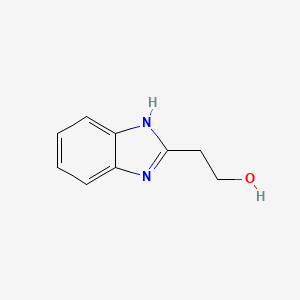

4-Nitrofenil Acetato: Similar al 4-Nitrofenil Butirato, este compuesto se utiliza como sustrato en ensayos enzimáticos para medir la actividad de la esterasa.

4-Nitrofenil Palmitato: Este compuesto se utiliza para estudiar la actividad de la lipasa y se hidroliza a 4-nitrofenol y ácido palmítico.

4-Nitrofenil Propionato: Otro éster utilizado en ensayos bioquímicos para investigar la cinética y los mecanismos enzimáticos.

Unicidad

El 4-Nitrofenil Butirato es único debido a su aplicación específica en la medición de la actividad de las esterasas y las lipasas. Su hidrólisis libera 4-nitrofenol, que se puede detectar fácilmente espectrofotométricamente, lo que lo convierte en una herramienta valiosa en la investigación bioquímica .

Propiedades

IUPAC Name |

(4-nitrophenyl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDUMIQZEUTAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180955 | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2635-84-9 | |

| Record name | p-Nitrophenyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RWS6BQC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)

![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)